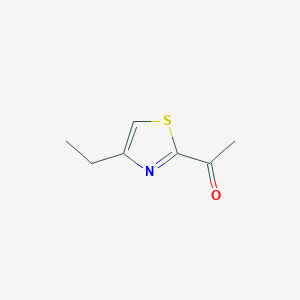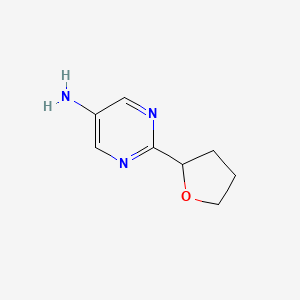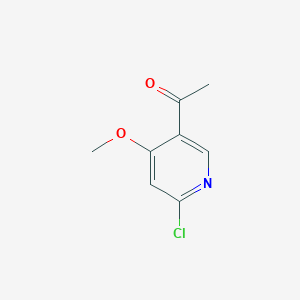
5-Methoxy-4-thiouridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methoxy-4-thiouridine is a purine nucleoside analogue known for its broad antitumor activity. It targets indolent lymphoid malignancies by inhibiting DNA synthesis and inducing apoptosis
Preparation Methods
The synthesis of 5-Methoxy-4-thiouridine typically involves several steps:
Acetylation of Hydroxyl Groups: Starting from uridine, the hydroxyl groups are acetylated.
Transformation of the 4-oxo Group to the 4-thio Group: This step uses the Lawesson reagent to convert the 4-oxo group into a 4-thio group.
Deacetylation: The final step involves deacetylation with ammonia in methanol to obtain the free 4-thiouridine nucleoside.
Chemical Reactions Analysis
5-Methoxy-4-thiouridine undergoes various chemical reactions, including:
Reduction: The compound can be reduced under specific conditions, although detailed pathways are less documented.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-Methoxy-4-thiouridine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-Methoxy-4-thiouridine involves:
Inhibition of DNA Synthesis: The compound interferes with DNA synthesis, which is crucial for cell replication.
Induction of Apoptosis: It induces programmed cell death, which is beneficial in targeting cancer cells.
Molecular Targets and Pathways: The exact molecular targets and pathways are still under investigation, but its effects on DNA synthesis and apoptosis are well-documented.
Comparison with Similar Compounds
5-Methoxy-4-thiouridine can be compared with other purine nucleoside analogues, such as:
4-Thiouridine: Similar in structure but lacks the methoxy group, which may affect its biological activity.
5-Methyl-4-thiouridine: Another analogue with a methyl group instead of a methoxy group, which may influence its reactivity and applications.
2’-Deoxy-4’-thiouridine: Known for its antiviral activity, particularly against HSV-1 and HSV-2.
The uniqueness of this compound lies in its methoxy group, which may enhance its antitumor activity and other biological properties.
Properties
CAS No. |
37805-89-3 |
|---|---|
Molecular Formula |
C10H14N2O6S |
Molecular Weight |
290.30 g/mol |
IUPAC Name |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxy-4-sulfanylidenepyrimidin-2-one |
InChI |
InChI=1S/C10H14N2O6S/c1-17-4-2-12(10(16)11-8(4)19)9-7(15)6(14)5(3-13)18-9/h2,5-7,9,13-15H,3H2,1H3,(H,11,16,19)/t5-,6-,7-,9-/m1/s1 |
InChI Key |
CETDLENRCPEQAO-JXOAFFINSA-N |
Isomeric SMILES |
COC1=CN(C(=O)NC1=S)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O |
Canonical SMILES |
COC1=CN(C(=O)NC1=S)C2C(C(C(O2)CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(furan-2-yl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11747242.png)
![1,3-dimethyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11747243.png)
![(2R,3R,4S,5S,6R)-2-[(6-Aminohexyl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B11747245.png)
![1-(difluoromethyl)-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B11747252.png)
![{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[(1-methyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11747260.png)
![tert-Butyl 2-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate](/img/structure/B11747275.png)

![[(7aS)-2,3,5,7a-tetrahydro-1H-pyrrolizin-7-yl]methyl (2R)-2-hydroxy-2-[(1R)-1-hydroxyethyl]-3-methylbutanoate](/img/structure/B11747289.png)
![1-[5-(1-sulfanylethyl)-1H-imidazol-2-yl]ethane-1-thiol](/img/structure/B11747298.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11747310.png)


![1-[(2R,3R,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B11747320.png)

